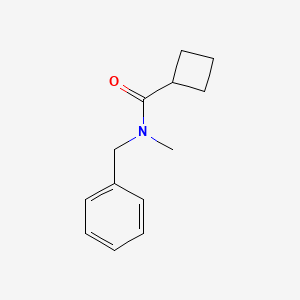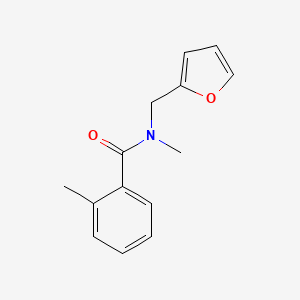![molecular formula C17H16N2O3 B7475426 4-[2-(3-Methoxyphenyl)acetyl]-1,3-dihydroquinoxalin-2-one](/img/structure/B7475426.png)
4-[2-(3-Methoxyphenyl)acetyl]-1,3-dihydroquinoxalin-2-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-[2-(3-Methoxyphenyl)acetyl]-1,3-dihydroquinoxalin-2-one, also known as MADQ, is a quinoxaline derivative that has been extensively studied for its potential use in various scientific research applications. This compound has been found to exhibit a range of biochemical and physiological effects, making it a promising candidate for further investigation.
Wirkmechanismus
4-[2-(3-Methoxyphenyl)acetyl]-1,3-dihydroquinoxalin-2-one acts as a non-competitive antagonist of the NMDA receptor, binding to a specific site on the receptor and preventing the binding of glutamate, the primary neurotransmitter involved in NMDA receptor activation. This leads to a reduction in calcium influx into the cell, which is necessary for the normal functioning of the NMDA receptor.
Biochemical and Physiological Effects:
4-[2-(3-Methoxyphenyl)acetyl]-1,3-dihydroquinoxalin-2-one has been found to exhibit a range of biochemical and physiological effects, including the inhibition of long-term potentiation, a process that is involved in learning and memory. It has also been shown to reduce the severity and duration of seizures in animal models of epilepsy. Additionally, 4-[2-(3-Methoxyphenyl)acetyl]-1,3-dihydroquinoxalin-2-one has been found to have neuroprotective effects, protecting neurons from damage caused by oxidative stress.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of 4-[2-(3-Methoxyphenyl)acetyl]-1,3-dihydroquinoxalin-2-one for lab experiments is its potent and selective inhibition of the NMDA receptor, which makes it a valuable tool for studying the role of this receptor in various physiological processes. However, one limitation of 4-[2-(3-Methoxyphenyl)acetyl]-1,3-dihydroquinoxalin-2-one is its relatively low solubility in water, which can make it difficult to use in certain experimental settings.
Zukünftige Richtungen
There are several future directions for research on 4-[2-(3-Methoxyphenyl)acetyl]-1,3-dihydroquinoxalin-2-one, including further investigation of its potential use in the treatment of neurological disorders such as epilepsy and Alzheimer's disease. Additionally, more research is needed to understand the mechanisms underlying its neuroprotective effects and to identify other potential targets for this compound. Finally, the development of more soluble analogs of 4-[2-(3-Methoxyphenyl)acetyl]-1,3-dihydroquinoxalin-2-one could lead to improved experimental utility and potential therapeutic applications.
Synthesemethoden
The synthesis of 4-[2-(3-Methoxyphenyl)acetyl]-1,3-dihydroquinoxalin-2-one involves the reaction of 3-methoxyphenylacetic acid with 2-nitrobenzaldehyde in the presence of acetic anhydride and a catalytic amount of sulfuric acid. This is followed by reduction of the resulting nitrostyrene intermediate with sodium dithionite to yield the final product.
Wissenschaftliche Forschungsanwendungen
4-[2-(3-Methoxyphenyl)acetyl]-1,3-dihydroquinoxalin-2-one has been studied extensively for its potential use in scientific research, particularly in the field of neuroscience. It has been found to exhibit potent and selective inhibition of the NMDA receptor, which is involved in various physiological processes such as learning and memory. 4-[2-(3-Methoxyphenyl)acetyl]-1,3-dihydroquinoxalin-2-one has also been investigated for its potential use in the treatment of various neurological disorders such as epilepsy and Alzheimer's disease.
Eigenschaften
IUPAC Name |
4-[2-(3-methoxyphenyl)acetyl]-1,3-dihydroquinoxalin-2-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16N2O3/c1-22-13-6-4-5-12(9-13)10-17(21)19-11-16(20)18-14-7-2-3-8-15(14)19/h2-9H,10-11H2,1H3,(H,18,20) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AROFDOLQXTVMTK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)CC(=O)N2CC(=O)NC3=CC=CC=C32 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
296.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-[2-(3-Methoxyphenyl)acetyl]-1,3-dihydroquinoxalin-2-one | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-[3-(3,4-dihydro-1H-isoquinolin-2-yl)-3-oxopropyl]acetamide](/img/structure/B7475349.png)



![2-[(3-fluorophenyl)formamido]-N,N-dimethylacetamide](/img/structure/B7475368.png)
![N-[1-(cyclopropanecarbonyl)piperidin-4-yl]-4-methylbenzamide](/img/structure/B7475378.png)


![(3R,7aS)-N-[5-[(4-bromophenyl)methyl]-1,3-thiazol-2-yl]-7a-methyl-5-oxo-2,3,6,7-tetrahydropyrrolo[2,1-b][1,3]thiazole-3-carboxamide](/img/structure/B7475393.png)
![4-[[(5-Nitropyridin-2-yl)amino]methyl]benzenesulfonamide](/img/structure/B7475396.png)
![N-cyclopropyl-1-phenyl-5,6-dihydro-4H-cyclopenta[c]pyrazole-3-carboxamide](/img/structure/B7475405.png)
![N-[2-(dimethylamino)-2-oxoethyl]-N,2,3-trimethyl-1H-indole-5-carboxamide](/img/structure/B7475414.png)
![N-[2-(dimethylamino)-2-oxoethyl]-2-fluoro-N-methylbenzamide](/img/structure/B7475420.png)